Seclidemstat, also known as Seclidemstat mesylate or SP-2577 mesylate, is a potent inhibitor of lysine-specific demethylase 1, which is also referred to as LSD1. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those associated with genetic rearrangements such as Ewing sarcoma and myelodysplastic syndromes. Seclidemstat is currently undergoing clinical trials to evaluate its efficacy and safety in treating these malignancies .
Seclidemstat is classified as a non-covalent, reversible inhibitor of LSD1. It is synthesized from a series of chemical precursors and has been developed by Salarius Pharmaceuticals. The compound is notable for its ability to disrupt the transcriptional activity of oncogenic fusion proteins that are implicated in certain cancers . The chemical structure of Seclidemstat allows it to interact specifically with the active site of LSD1, inhibiting its demethylation activity on histone proteins.
The synthesis of Seclidemstat involves several key steps that utilize established organic chemistry techniques. The process typically begins with the preparation of a suitable precursor compound, which is then subjected to various chemical reactions including acylation and sulfonation to introduce functional groups necessary for biological activity.
Seclidemstat's molecular formula is C₁₄H₁₅N₃O₄S, and it has a molecular weight of approximately 325.35 g/mol. The structure features several functional groups that contribute to its inhibitory activity:
The three-dimensional conformation allows for optimal fit within the LSD1 enzyme's active site, facilitating effective inhibition .
Seclidemstat primarily acts through non-covalent interactions with LSD1, inhibiting its enzymatic activity. Key reactions involved in its mechanism include:
Seclidemstat exerts its pharmacological effects by inhibiting the demethylation activity of LSD1 on histone proteins. This inhibition results in:
The compound's effectiveness has been demonstrated in preclinical studies, showing significant potency against specific cancer types.
Seclidemstat exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent in oncology .
Seclidemstat is primarily being investigated for its role in cancer therapy. Its applications include:
The ongoing research into Seclidemstat highlights its promise as a targeted therapy aimed at specific genetic alterations present in various tumors.
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 2361643-62-9